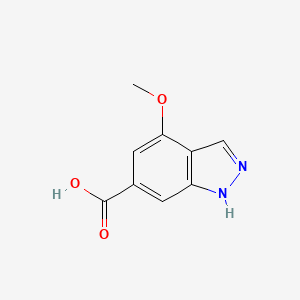

4-Methoxy-1H-indazole-6-carboxylic acid

Descripción general

Descripción

4-Methoxy-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 4-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with ethyl 2-cyanoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial production.

Análisis De Reacciones Químicas

Substitution Reactions

The indazole ring undergoes electrophilic substitution, with regioselectivity influenced by the electron-donating methoxy group and electron-withdrawing carboxylic acid.

Nitration and Halogenation

-

Nitration : Directed by the methoxy group, nitration occurs at the 5-position of the indazole ring under mixed acid conditions (HNO₃/H₂SO₄) .

-

Halogenation : Bromination or chlorination proceeds at the 3-position using halogens (Br₂, Cl₂) in acetic acid .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro derivative | 85–92 |

| Bromination | Br₂, AcOH, RT | 3-Bromo derivative | 78 |

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols under strong reducing conditions:

-

Carboxylic Acid → Alcohol : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the –COOH group to –CH₂OH at 0°C .

| Substrate | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| –COOH | LiAlH₄, THF, 0°C | –CH₂OH | 65–70 |

N-Alkylation and Acylation

The NH group of the indazole ring participates in alkylation and acylation:

-

N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated indazoles .

-

N-Acylation : Acetyl chloride (AcCl) in pyridine produces N-acetyl derivatives .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| N-Methylation | CH₃I, NaH, DMF | N-Methyl derivative | 90 |

| N-Acetylation | AcCl, Pyridine, RT | N-Acetyl derivative | 88 |

Esterification

The carboxylic acid forms esters via acid-catalyzed reactions with alcohols:

| Substrate | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| –COOH | CH₃OH, H₂SO₄, Δ | –COOCH₃ | 95 |

Reactions with Carbonyl Compounds

Formaldehyde in acidic media facilitates N-hydroxymethylation:

-

N-Hydroxymethylation : Formaldehyde (HCHO) in HCl produces the N-(hydroxymethyl) derivative, a precursor for further functionalization .

| Reagents/Conditions | Product | Yield (%) |

|---|---|---|

| HCHO, HCl (aq), 100°C | N-(Hydroxymethyl) derivative | 92 |

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group under high-temperature conditions:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| –COOH | Quinoline, 200°C | 4-Methoxy-1H-indazole | 80 |

Cyclization Reactions

The compound participates in ring-closure reactions to form fused heterocycles:

-

Cyclization with Enones : Reacts with cyclohex-2-enone in ionic liquid media to form tricyclic indazole derivatives .

| Reagents/Conditions | Product | Yield (%) |

|---|---|---|

| Cyclohex-2-enone, ionic liquid, 100°C | Tricyclic derivative | 85 |

Aplicaciones Científicas De Investigación

4-Methoxy-1H-indazole-6-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxy-1H-indazole-3-carboxylic acid

- 6-Methoxy-1H-indazole-3-carboxylic acid

- 1H-indazole-6-carboxylic acid

Uniqueness

4-Methoxy-1H-indazole-6-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct binding affinities and selectivities towards various biological targets .

Actividad Biológica

4-Methoxy-1H-indazole-6-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound belongs to the indazole class of compounds, characterized by a methoxy group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 194.20 g/mol. The compound's structure allows it to interact with various biological targets, influencing multiple cellular processes.

2.1 Interaction with Biomolecules

The compound interacts significantly with enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, it has been shown to act as an agonist for nicotinic acetylcholine receptors, which are crucial in neurotransmission and cellular signaling pathways.

2.2 Cellular Effects

Research indicates that this compound exhibits antiproliferative activity in cancer cells by inducing cell cycle arrest in the G0-G1 phase. This effect suggests its potential as an anticancer agent.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered catalytic activity.

- Signal Transduction Modulation : It influences key signaling pathways that regulate cell growth and differentiation.

- Gene Expression Regulation : By interacting with transcription factors, this compound may modulate gene expression, impacting various cellular functions .

4.1 Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast) | 12.41 | Significant cytotoxicity |

| HCT-116 (colon) | 9.71 | Induces apoptosis |

| HepG2 (liver) | 14.00 | Inhibits cell proliferation |

| PC3 (prostate) | 7.36 | Strong cytotoxic effect |

These findings indicate that the compound effectively inhibits cancer cell growth across various types .

4.2 Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

5. Case Studies and Research Findings

A study published in MDPI highlighted the compound's ability to reduce tumor growth in animal models at low doses while exhibiting minimal toxicity . Another research effort focused on its pharmacokinetics, revealing favorable log P values that suggest good bioavailability and tissue distribution characteristics.

6. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in cancer treatment and inflammation management. Ongoing research aims to further elucidate its mechanisms of action and optimize its application in clinical settings.

7. Future Directions

Future studies should focus on:

- Mechanistic Studies : Further exploration of the molecular pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structural Modifications : Investigating analogs that may enhance biological activity or reduce side effects.

Propiedades

IUPAC Name |

4-methoxy-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-5(9(12)13)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHMAAWHLLTKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694638 | |

| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40990-53-2 | |

| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.